N-(2-methoxyphenyl)-5-methyl-2-{[(2-methylphenyl)methyl]sulfanyl}-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is structurally similar to purines, and depending on the choice of substituents, it can serve as a bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP derivatives has been widely studied. Different methods have been developed to access these heterocyclic compounds with nitrogenous rings . The TP heterocycle has found numerous applications in medicinal chemistry .Molecular Structure Analysis
The TP heterocycle is isoelectronic with purines, making it a potential surrogate for the purine ring . The structure of the TP heterocycle can be influenced by the choice of substituents .Chemical Reactions Analysis
The TP heterocycle has been described as a versatile scaffold with applications beyond isosteric replacement strategies . It has been used in the design of new drugs due to its structural similarity to purine nucleobases .Physical and Chemical Properties Analysis
The physical and chemical properties of TP derivatives can be influenced by the choice of substituents. For example, replacing the purine ring with the TP can significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-2-[(2-methylphenyl)methylsulfanyl]-7-propan-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-15(2)22-21(23(31)27-19-12-8-9-13-20(19)32-5)17(4)26-24-28-25(29-30(22)24)33-14-18-11-7-6-10-16(18)3/h6-13,15,22H,14H2,1-5H3,(H,27,31)(H,26,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTPJWSPUGWAIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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